![molecular formula C13H13Cl2N B195513 4-Chlorobenzhydrylamine hydrochloride CAS No. 5267-39-0](/img/structure/B195513.png)
4-Chlorobenzhydrylamine hydrochloride
Overview
Description
4-Chlorobenzhydrylamine hydrochloride is a chemical compound with the molecular formula ClC6H4CH(C6H5)NH2 · HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to off-white powder or crystalline form and has a molecular weight of 254.16 g/mol .
Preparation Methods
The synthesis of 4-Chlorobenzhydrylamine hydrochloride involves several steps. One common method starts with the reaction of 4-chlorobenzophenone with formamide, followed by hydrolysis to yield the desired product . Another method involves the cyclization reaction of ®-4-chlorobenzhydrylamine with tri(2-chloroethyl)amine, followed by condensation and hydrolysis reactions . These methods are efficient and yield high-purity products, making them suitable for industrial production.
Chemical Reactions Analysis
4-Chlorobenzhydrylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
a. Intermediate for Levocetirizine
One of the most notable applications of 4-chlorobenzhydrylamine hydrochloride is its role as an intermediate in the synthesis of levocetirizine, a widely used antihistamine for treating allergic rhinitis and chronic urticaria. The synthesis involves several steps where 4-chlorobenzhydrylamine is converted into levocetirizine through a series of chemical reactions, including resolution methods that enhance the yield and purity of the final product .
b. Chiral Resolution
Recent studies have focused on the chiral resolution of 4-chlorobenzhydrylamine to obtain optically pure isomers, which are crucial for the efficacy and safety of chiral drugs. For instance, a method utilizing L-(+)-tartaric acid as a resolving agent has been developed, providing high yields and allowing for the recycling of solvents used in the process .
a. Synthesis Optimization
A study published in Tetrahedron Letters examined various synthetic routes to optimize the production of levocetirizine from this compound. The researchers found that adjusting reaction conditions such as temperature and solvent choice significantly impacted yield and purity .
b. Clinical Applications
Clinical trials have demonstrated that formulations containing levocetirizine derived from this compound are effective in reducing symptoms of allergic rhinitis without causing significant sedation, which is a common side effect associated with older antihistamines.
Mechanism of Action
The mechanism of action of 4-Chlorobenzhydrylamine hydrochloride involves its interaction with specific molecular targets. In the case of its use as a precursor for levocetirizine, the compound acts by binding to histamine receptors, thereby blocking the action of histamine and alleviating allergic symptoms . The pathways involved include the inhibition of histamine-induced signaling cascades.
Comparison with Similar Compounds
4-Chlorobenzhydrylamine hydrochloride can be compared with other similar compounds, such as:
4-Chlorobenzylamine: Similar in structure but lacks the benzhydrylamine moiety.
4-Chlorophenylhydrazine hydrochloride: Contains a hydrazine group instead of the benzhydrylamine group.
4-Hydroxy-3-methoxybenzylamine hydrochloride: Features a hydroxy and methoxy group on the benzylamine structure. These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its specific uses and reactions.
Biological Activity
4-Chlorobenzhydrylamine hydrochloride (CAS No. 5267-39-0) is a chemical compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzhydrylamine structure with a chlorine substituent on the benzene ring, which influences its biological activity.
The primary mechanism of action for this compound involves its role as an antihistamine. It functions by blocking histamine receptors, specifically the H1 receptor, thereby alleviating symptoms associated with allergic reactions. This mechanism is crucial in the development of antihistamines like levocetirizine, which is derived from this compound .
Antihistaminic Activity
Research indicates that this compound exhibits significant antihistaminic properties. It has been shown to effectively inhibit histamine-induced responses, making it useful in treating conditions such as allergic rhinitis and chronic urticaria .
Other Pharmacological Effects
In addition to its antihistaminic effects, studies have suggested that this compound may possess additional pharmacological activities, including:
- Antidepressant Effects : Some studies have indicated potential antidepressant-like effects in animal models, suggesting a broader spectrum of activity beyond antihistamine effects .
- Neuroprotective Properties : There is emerging evidence that compounds related to 4-Chlorobenzhydrylamine may offer neuroprotective benefits, although more research is needed to clarify these effects .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Synthesis and Efficacy : A study highlighted the synthesis of levocetirizine from this compound, demonstrating its efficacy in reducing allergic symptoms without central nervous system side effects .
- Comparative Studies : Comparative analyses with other antihistamines revealed that this compound has a favorable safety profile and efficacy in managing allergic reactions .
- Protein Interaction Studies : Advanced studies using computational methods have explored how this compound interacts at the molecular level with various proteins involved in allergic responses, providing insights into its mechanism of action .
Tables Summarizing Biological Activity
Activity | Description |
---|---|
Antihistaminic | Blocks H1 receptors to alleviate allergy symptoms |
Antidepressant | Potential antidepressant-like effects observed in animal models |
Neuroprotective | Emerging evidence suggests neuroprotective properties |
Properties
IUPAC Name |
(4-chlorophenyl)-phenylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPRBUXOILBKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-39-0 | |
Record name | 4-Chlorobenzhydrylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5267-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5267-39-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chlorobenzhydrylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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